3',5'-Dichloro-2'-hydroxyacetophenone CAS number and properties
3',5'-Dichloro-2'-hydroxyacetophenone CAS number and properties
An In-depth Technical Guide to 3',5'-Dichloro-2'-hydroxyacetophenone for Researchers
This guide provides a comprehensive technical overview of 3',5'-Dichloro-2'-hydroxyacetophenone, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, analytical methodologies, potential biological activities, and safety protocols.
Core Identification and Properties
3',5'-Dichloro-2'-hydroxyacetophenone is a substituted aromatic ketone. Its core structure consists of an acetophenone molecule substituted with two chlorine atoms and one hydroxyl group on the phenyl ring.
CAS Number: 3321-92-4[1]
Synonyms: 2-Acetyl-4,6-dichlorophenol, 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone, 2'-Hydroxy-3',5'-dichloroacetophenone.[1][2][3]
Physicochemical Data
The quantitative properties of 3',5'-Dichloro-2'-hydroxyacetophenone are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂O₂ | [4] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | White to yellow/orange crystalline powder | [2][4] |
| Melting Point | 94-97 °C | [1][3] |
| Boiling Point | 132-134 °C at 18 mmHg | [1][5] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 132.6 ± 27.3 °C | [3] |
| Refractive Index | 1.584 | [3] |
| Purity (Assay) | ≥98.0% (GC) | [2][4] |
Experimental Protocols
This section details common experimental procedures for the synthesis and analysis of 3',5'-Dichloro-2'-hydroxyacetophenone.
Synthesis Protocol: Fries Rearrangement
The primary method for synthesizing hydroxyaryl ketones like 3',5'-Dichloro-2'-hydroxyacetophenone is the Fries rearrangement of a corresponding phenolic ester.[5][6][7] The reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid.[6][8]
Reaction: Fries rearrangement of 2,4-dichlorophenyl acetate.[5]
Detailed Methodology:
-
Reactant Preparation: The precursor, 2,4-dichlorophenyl acetate, is synthesized by acetylating 2,4-dichlorophenol.
-
Catalyst and Solvent: Anhydrous aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst.[5] The reaction can be performed without a solvent or in a high-boiling inert solvent such as tetrachloroethane.[5]
-
Reaction Conditions: The reaction mixture is heated. The temperature is a critical parameter for controlling regioselectivity. For many Fries rearrangements, temperatures can range from 115°C to 170°C.[5]
-
Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the activated aromatic ring (intramolecularly or intermolecularly) at the ortho and para positions in a process analogous to a Friedel-Crafts acylation.[6]
-
Workup: After the reaction is complete, the mixture is cooled and carefully quenched with ice and hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.
-
Purification: The crude product is then filtered, washed, and can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final 3',5'-Dichloro-2'-hydroxyacetophenone.
Analytical Protocol: Purity and Identification
While a specific validated method for this compound is not published, a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of chlorinated phenolic compounds.[9][10][11][12] The following protocol is a representative methodology.
Detailed Methodology (GC-MS):
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., Triple Quadrupole) is used.
-
GC Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS or equivalent), is recommended for separating phenols.[10]
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Transfer Line Temperature: 300 °C.[10]
-
Acquisition Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
-
Data Analysis: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum. Purity is determined by the peak area percentage in the chromatogram.
References
- 1. 3 ,5 -Dichloro-2 -hydroxyacetophenone 99 3321-92-4 [sigmaaldrich.com]
- 2. 3',5'-Dichloro-2'-hydroxyacetophenone | 3321-92-4 | TCI AMERICA [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. 3',5'-Dichloro-2'-hydroxyacetophenone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3',5'-DICHLORO-2'-HYDROXYACETOPHENONE | 3321-92-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gcms.cz [gcms.cz]
- 12. asianpubs.org [asianpubs.org]
